molecular formula C14H15N3O2S B2366087 3-(pyridin-3-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide CAS No. 1903554-71-1

3-(pyridin-3-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide

Cat. No.: B2366087
CAS No.: 1903554-71-1
M. Wt: 289.35
InChI Key: LFNFOLFVXCIODJ-UHFFFAOYSA-N
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Description

3-(pyridin-3-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a synthetic organic compound that features a unique combination of pyridine, thiophene, and azetidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-3-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide typically involves the following steps:

    Formation of the pyridin-3-yloxy group: This can be achieved by reacting pyridine-3-ol with an appropriate halogenating agent to form the pyridin-3-yloxy intermediate.

    Synthesis of the azetidine ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or azetidinones.

    Coupling of the thiophen-2-ylmethyl group: The thiophen-2-ylmethyl group can be introduced via nucleophilic substitution reactions using thiophen-2-ylmethyl halides.

    Formation of the carboxamide group: The final step involves the formation of the carboxamide group through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-3-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 3-(pyridin-3-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide would depend on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(pyridin-3-yloxy)-N-(phenylmethyl)azetidine-1-carboxamide: Similar structure but with a phenylmethyl group instead of a thiophen-2-ylmethyl group.

    3-(pyridin-3-yloxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

Uniqueness

The uniqueness of 3-(pyridin-3-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide lies in its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-pyridin-3-yloxy-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-14(16-8-13-4-2-6-20-13)17-9-12(10-17)19-11-3-1-5-15-7-11/h1-7,12H,8-10H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNFOLFVXCIODJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCC2=CC=CS2)OC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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